



Application Notes and Protocols for Cyp1B1-IN-4 in Xenograft Mouse Models

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Introduction

Cytochrome P450 1B1 (CYP1B1) is an enzyme that is overexpressed in a wide range of human cancers, while its expression in normal tissues is low or undetectable. This differential expression makes CYP1B1 an attractive target for cancer therapy. CYP1B1 is involved in the metabolic activation of procarcinogens and the metabolism of steroid hormones, which can contribute to tumorigenesis. Inhibition of CYP1B1 has been shown to suppress tumor growth in preclinical models, suggesting that targeting this enzyme could be a promising anti-cancer strategy.

Cyp1B1-IN-4 is a potent and highly selective inhibitor of CYP1B1, with a reported IC50 of 0.2 nM. It has demonstrated high stability in human and rat liver microsomes and minimal cytotoxicity, making it a promising candidate for in vivo studies.[1] These application notes provide a detailed protocol for the use of **Cyp1B1-IN-4** in a xenograft mouse model to evaluate its anti-tumor efficacy.

Mechanism of Action: Targeting the CYP1B1 Signaling Pathway

CYP1B1 contributes to cancer progression through multiple mechanisms. It metabolizes procarcinogens into their active forms, which can then bind to DNA and cause mutations.

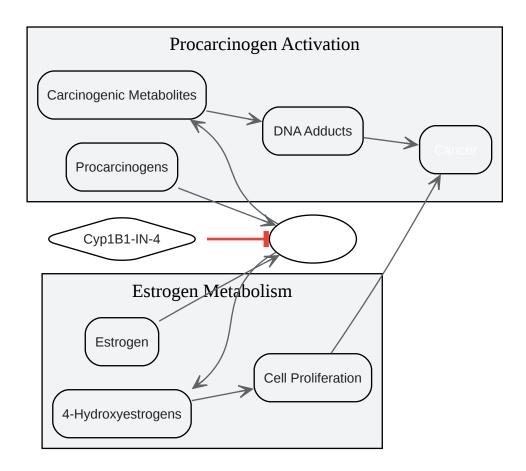


Methodological & Application

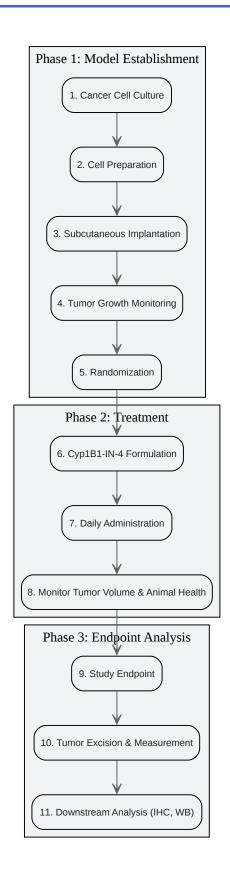
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Additionally, CYP1B1 is involved in estrogen metabolism, producing metabolites that can promote cell proliferation and tumor growth. By inhibiting CYP1B1, **Cyp1B1-IN-4** is expected to block these pro-tumorigenic pathways.









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References

- 1. CYP1B1-IN-4 Immunomart [immunomart.com]
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